1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C14H23NO5 It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl group, and a hydroxyoxan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and hydroxyoxan group can participate in various biochemical interactions, influencing enzyme activity and cellular processes. The tert-butoxycarbonyl group serves as a protective group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylic acid is unique due to the presence of both the hydroxyoxan group and the azetidine ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
2172541-11-4 |
---|---|
Molecular Formula |
C14H23NO6 |
Molecular Weight |
301.3 |
Purity |
95 |
Origin of Product |
United States |
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